Cas no 1806801-24-0 (3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid)

3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid is a versatile heterocyclic compound featuring a bromomethyl and difluoromethyl substituent, along with an acetic acid moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the reactive bromomethyl group enables further functionalization through nucleophilic substitution, while the difluoromethyl group enhances metabolic stability and bioavailability in target molecules. The acetic acid side chain provides additional reactivity for conjugation or derivatization. This compound is particularly useful in the development of biologically active molecules, offering a balance of reactivity and stability for advanced synthetic applications. Its structural features make it a promising candidate for medicinal chemistry and material science research.
3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid structure
1806801-24-0 structure
Product name:3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid
CAS No:1806801-24-0
MF:C9H9BrF2N2O2
Molecular Weight:295.080768346787
CID:4857739

3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

    • 3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid
    • インチ: 1S/C9H9BrF2N2O2/c10-3-4-1-5(9(11)12)8(13)6(14-4)2-7(15)16/h1,9H,2-3,13H2,(H,15,16)
    • InChIKey: AIGOXTRGRWXYQB-UHFFFAOYSA-N
    • SMILES: BrCC1=CC(C(F)F)=C(C(CC(=O)O)=N1)N

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 256
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 76.2

3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029064055-1g
3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid
1806801-24-0 97%
1g
$1,519.80 2022-03-31

3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid 関連文献

3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acidに関する追加情報

Comprehensive Overview of 3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid (CAS No. 1806801-24-0)

3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid (CAS No. 1806801-24-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyridine core and functional groups such as bromomethyl and difluoromethyl, serves as a versatile intermediate in the synthesis of bioactive molecules. Its structural features make it particularly valuable for designing small-molecule inhibitors and drug candidates, especially in the context of targeting enzymes and receptors involved in various diseases.

The growing interest in 3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid is closely tied to the broader trends in precision medicine and drug discovery. Researchers are increasingly focusing on fluorinated compounds due to their enhanced metabolic stability and bioavailability. The presence of the difluoromethyl group in this compound is particularly noteworthy, as it can mimic the behavior of hydroxyl or carbonyl groups while offering improved resistance to enzymatic degradation. This property aligns with the current demand for next-generation therapeutics that exhibit prolonged efficacy and reduced side effects.

From a synthetic chemistry perspective, CAS No. 1806801-24-0 is a valuable building block for constructing heterocyclic frameworks. The bromomethyl moiety provides a reactive site for further functionalization, enabling the attachment of diverse pharmacophores. This flexibility is crucial for structure-activity relationship (SAR) studies, where minor modifications can lead to significant changes in biological activity. As such, this compound is frequently employed in the development of kinase inhibitors and GPCR modulators, which are hot topics in oncology and neurology research.

In the context of green chemistry and sustainable synthesis, 3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid also presents opportunities for optimizing reaction pathways. Researchers are exploring catalytic methods and microwave-assisted synthesis to reduce the environmental impact of its production. These approaches resonate with the increasing emphasis on eco-friendly pharmaceutical manufacturing, a subject frequently searched by professionals in the chemical and life sciences sectors.

The compound's relevance extends to computational chemistry and AI-driven drug design. With the rise of machine learning in molecular modeling, CAS No. 1806801-24-0 has been studied for its potential interactions with biological targets. This aligns with the surge in searches for in silico screening and virtual compound libraries, as researchers seek to accelerate the identification of lead compounds. Its structural complexity makes it an ideal candidate for testing predictive algorithms in drug development pipelines.

Quality control and analytical characterization of 3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid are critical for ensuring its applicability in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity and structural integrity. These methods are frequently discussed in forums and publications, reflecting the broader interest in analytical validation for synthetic intermediates.

In summary, 3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid (CAS No. 1806801-24-0) is a multifaceted compound with significant implications for modern drug discovery and synthetic chemistry. Its unique properties and adaptability make it a subject of ongoing research, particularly in areas like fluorinated pharmaceuticals, catalysis, and computational drug design. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing innovative therapeutic strategies.

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